molecular formula C17H23FN4 B5349071 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine

Cat. No. B5349071
M. Wt: 302.4 g/mol
InChI Key: KKOPTROJSNMUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine (EFBP) is a synthetic compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential use as a ligand in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at certain receptors in the brain, which may have implications for the treatment of neurological disorders. This compound has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action in this context is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to bind to certain receptors in the brain, which may have implications for the treatment of neurological disorders. This compound has also been shown to inhibit the growth of certain cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. This compound has also been shown to have potential applications in drug discovery and development, as well as cancer research. However, there are also limitations to using this compound in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for research on 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine. One potential area of research is the development of this compound as a ligand for certain receptors in the brain, which may have implications for the treatment of neurological disorders. Another potential area of research is the development of this compound as a potential cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Overall, this compound has potential for a range of scientific research applications, and further research is needed to fully understand its potential.

Synthesis Methods

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine can be synthesized using a multi-step process involving the reaction of 3-fluorobenzylamine with 1-ethyl-1H-pyrazole-4-carbaldehyde to form an intermediate compound. This intermediate is then reacted with piperazine to yield this compound. The synthesis method has been optimized to yield high purity and yield of this compound, making it suitable for scientific research applications.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine has been studied for its potential use as a ligand in drug discovery and development. It has been shown to bind to certain receptors in the brain, which may have implications for the treatment of various neurological disorders. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4/c1-2-22-14-16(11-19-22)13-21-8-6-20(7-9-21)12-15-4-3-5-17(18)10-15/h3-5,10-11,14H,2,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOPTROJSNMUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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